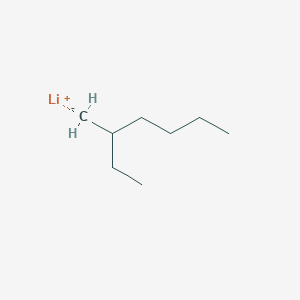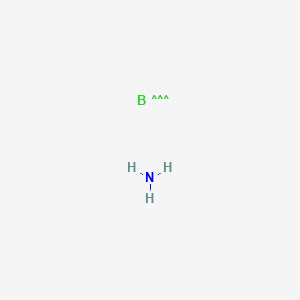
Lithium,(2-ethylhexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium,(2-ethylhexyl)- is a chemical compound that has garnered attention due to its unique properties and applications. It is often used in various industrial and scientific fields, particularly in the extraction and recovery of lithium from different sources. The compound is known for its ability to form stable complexes with lithium ions, making it valuable in processes that require selective lithium extraction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium,(2-ethylhexyl)- typically involves the reaction of lithium salts with 2-ethylhexyl derivatives. One common method is the reaction of lithium chloride with 2-ethylhexylamine in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Lithium,(2-ethylhexyl)- often involves large-scale solvent extraction processes. For example, the compound can be synthesized using a novel amide extraction system that includes extractants like N,N-bis(2-ethylhexyl) acetamide and diluents such as diisobutyl ketone . This method is efficient and allows for high recovery rates of lithium from sources like salt lake brine.
Chemical Reactions Analysis
Types of Reactions
Lithium,(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions are common, where the 2-ethylhexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different lithium oxides, while substitution reactions can produce a variety of lithium derivatives.
Scientific Research Applications
Lithium,(2-ethylhexyl)- has numerous applications in scientific research:
Chemistry: It is used in the selective extraction of lithium from complex mixtures, making it valuable in analytical chemistry.
Biology: The compound’s ability to form stable complexes with lithium ions is studied for potential biological applications.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in the field of lithium-based therapies.
Industry: It is widely used in the recovery of lithium from spent lithium-ion batteries and other industrial processes
Mechanism of Action
The mechanism by which Lithium,(2-ethylhexyl)- exerts its effects involves the formation of stable complexes with lithium ions. The compound acts as a chelating agent, binding to lithium ions and facilitating their extraction from various sources. This process often involves cation exchange mechanisms, where lithium ions are selectively separated from other metal ions .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-ethylhexyl) acetamide
- 2-ethylhexyl hydrogen {[bis(2-ethylhexyl)amino]methyl} phosphonate acid
- Di-(2-ethylhexyl) phosphoric acid
Uniqueness
Lithium,(2-ethylhexyl)- is unique due to its high selectivity and efficiency in lithium extraction processes. Compared to similar compounds, it offers better stability and higher recovery rates, making it a preferred choice in both research and industrial applications .
Properties
IUPAC Name |
lithium;3-methanidylheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.Li/c1-4-6-7-8(3)5-2;/h8H,3-7H2,1-2H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDLHZXDSVMNRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC([CH2-])CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Li |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450713 |
Source


|
| Record name | 2-(Ethylhexyl)lithium solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13067-81-7 |
Source


|
| Record name | 2-(Ethylhexyl)lithium solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13067-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)





